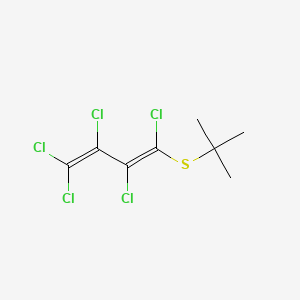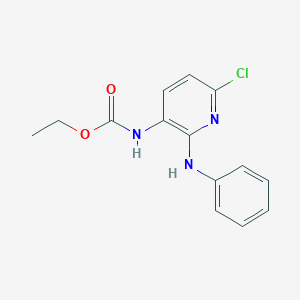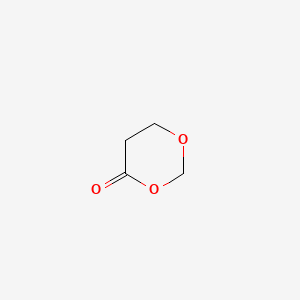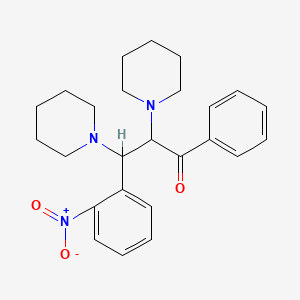
Cobalt--neodymium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–neodymium (2/1) is an intermetallic compound composed of cobalt and neodymium in a 2:1 ratio. This compound is known for its unique magnetic properties and is used in various high-tech applications, including permanent magnets and catalysts. The combination of cobalt and neodymium results in a material with enhanced magnetic and catalytic properties, making it valuable in both industrial and scientific research contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt–neodymium (2/1) can be synthesized through various methods, including:
Recurrent Deposition-Precipitation Method: This method involves the deposition of cobalt onto a neodymium oxide support, followed by a reduction process to form the intermetallic compound.
Hydrothermal Method: In this method, cobalt and neodymium precursors are reacted in an aqueous solution under high temperature and pressure to form the compound.
Industrial Production Methods
Industrial production of cobalt–neodymium (2/1) typically involves large-scale synthesis using methods such as the recurrent deposition-precipitation method, which allows for precise control over the composition and properties of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt–neodymium (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt and neodymium oxides.
Reduction: Reduction reactions can convert cobalt and neodymium oxides back to the intermetallic compound.
Substitution: The compound can undergo substitution reactions where other elements replace cobalt or neodymium in the structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction and oxygen for oxidation. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include cobalt and neodymium oxides, as well as various substituted intermetallic compounds depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cobalt–neodymium (2/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including ammonia synthesis and hydrogen evolution reactions
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of high-performance permanent magnets and other advanced materials.
Mecanismo De Acción
The mechanism by which cobalt–neodymium (2/1) exerts its effects is primarily related to its magnetic and catalytic properties. The compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its effectiveness in applications such as catalysis and magnetic resonance imaging. For example, in catalytic applications, the compound’s surface properties facilitate the adsorption and activation of reactants, leading to increased reaction rates and selectivity .
Comparación Con Compuestos Similares
Cobalt–neodymium (2/1) can be compared with other similar intermetallic compounds, such as:
Neodymium–iron–boron (NdFeB): Known for its strong magnetic properties, NdFeB is widely used in permanent magnets.
Samarium–cobalt (SmCo): Another high-performance magnetic material, SmCo is known for its excellent magnetic properties at high temperatures.
These comparisons highlight the unique combination of properties that make cobalt–neodymium (2/1) a valuable material in various applications.
Propiedades
Número CAS |
12017-34-4 |
|---|---|
Fórmula molecular |
Co2Nd |
Peso molecular |
262.11 g/mol |
Nombre IUPAC |
cobalt;neodymium |
InChI |
InChI=1S/2Co.Nd |
Clave InChI |
CDCZEVMCTOMHKH-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


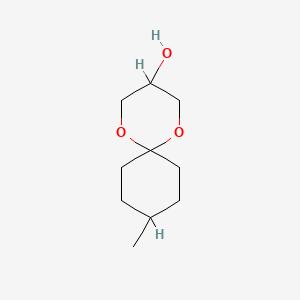

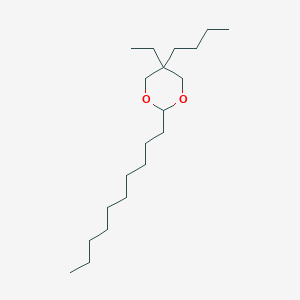

![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
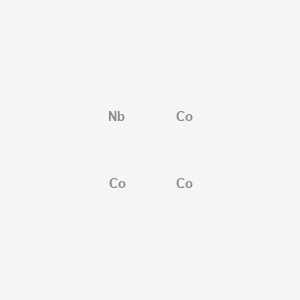

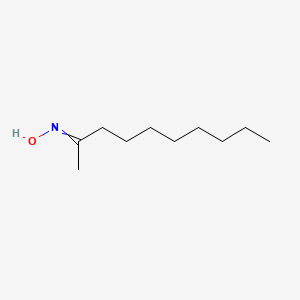
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
